4-(Pyrene-1-carbonyl)benzoic acid 4-(Pyrene-1-carbonyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 88475-91-6
VCID: VC19264751
InChI: InChI=1S/C24H14O3/c25-23(17-6-8-18(9-7-17)24(26)27)20-13-11-16-5-4-14-2-1-3-15-10-12-19(20)22(16)21(14)15/h1-13H,(H,26,27)
SMILES:
Molecular Formula: C24H14O3
Molecular Weight: 350.4 g/mol

4-(Pyrene-1-carbonyl)benzoic acid

CAS No.: 88475-91-6

Cat. No.: VC19264751

Molecular Formula: C24H14O3

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyrene-1-carbonyl)benzoic acid - 88475-91-6

Specification

CAS No. 88475-91-6
Molecular Formula C24H14O3
Molecular Weight 350.4 g/mol
IUPAC Name 4-(pyrene-1-carbonyl)benzoic acid
Standard InChI InChI=1S/C24H14O3/c25-23(17-6-8-18(9-7-17)24(26)27)20-13-11-16-5-4-14-2-1-3-15-10-12-19(20)22(16)21(14)15/h1-13H,(H,26,27)
Standard InChI Key DLHIMCRXEFDCTP-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)C5=CC=C(C=C5)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-(Pyrene-1-carbonyl)benzoic acid features a pyrene core—a planar, conjugated system of four fused benzene rings—covalently bonded to a benzoic acid substituent via a carbonyl group at the 1-position. This configuration confers significant π\pi-electron delocalization, enhancing its luminescent and charge-transport properties. The IUPAC name, 4-(pyrene-1-carbonyl)benzoic acid, reflects the substitution pattern, while its canonical SMILES string (\text{C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)C5=CC=C(C=C5)C(=O)O) provides a precise representation of its connectivity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC24H14O3\text{C}_{24}\text{H}_{14}\text{O}_{3}
Molecular Weight350.4 g/mol
CAS Number88475-91-6
InChI KeyDLHIMCRXEFDCTP-UHFFFAOYSA-N
XLogP3-AA6.2 (estimated)

Crystallographic Insights

While direct crystallographic data for 4-(pyrene-1-carbonyl)benzoic acid remains limited, studies on analogous compounds, such as 4-(methoxycarbonyl)benzoic acid (CAS No. 619-61-0), reveal monoclinic crystal systems with P21/cP2_1/c space groups and unit cell parameters approximating a=4.85A˚,b=5.88A˚,c=29.19A˚,β=91.43a = 4.85 \, \text{Å}, b = 5.88 \, \text{Å}, c = 29.19 \, \text{Å}, \beta = 91.43^\circ . These findings suggest that the title compound likely adopts a similar layered structure, stabilized by intermolecular hydrogen bonding between carboxylic acid groups and π\pi-π\pi stacking interactions of the pyrene cores .

Synthesis and Reaction Dynamics

Synthetic Pathways

The synthesis of 4-(pyrene-1-carbonyl)benzoic acid typically proceeds via Friedel-Crafts acylation, wherein pyrene undergoes electrophilic substitution with benzoyl chloride derivatives under Lewis acid catalysis (e.g., AlCl3\text{AlCl}_3). Alternative routes employ Suzuki-Miyaura coupling to attach pre-functionalized benzoic acid moieties to brominated pyrene precursors. Reaction conditions are meticulously optimized:

  • Temperature: 80–120°C to balance reaction kinetics and side-product formation.

  • Solvent: Dichloromethane or THF\text{THF} for improved solubility of aromatic intermediates.

  • Workup: Acidic hydrolysis to deprotect ester intermediates, yielding the free carboxylic acid.

Table 2: Representative Synthesis Conditions

ParameterOptimal RangeImpact on Yield
Temperature100°CMaximizes acylation efficiency
Catalyst Loading10 mol% AlCl3\text{AlCl}_3Prevents over-substitution
Reaction Time12–24 hoursEnsures complete conversion

Mechanistic Considerations

Functional Properties and Applications

Electronic and Optical Behavior

The extended π\pi-conjugation in 4-(pyrene-1-carbonyl)benzoic acid results in broad UV-Vis absorption bands (300–400 nm) and strong fluorescence emission at 450–550 nm, making it a candidate for organic light-emitting diodes (OLEDs). Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 3.1 eV, aligning with experimental electrochemistry data.

Supramolecular Assembly

In aqueous solutions, the compound self-assembles into micellar structures driven by hydrophobic pyrene aggregation and hydrophilic carboxylic acid hydration. These aggregates exhibit stimuli-responsive behavior, disassembling under UV irradiation or pH changes. Such properties are leveraged in drug delivery systems, where the benzoic acid moiety facilitates covalent conjugation to therapeutic payloads.

Table 3: Key Physicochemical Properties

PropertyValueMethod of Determination
Melting Point>250°C (decomposes)Differential Scanning Calorimetry
Solubility in DMSO25 mg/mLGravimetric Analysis
Molar Extinction Coefficient (ε\varepsilon)1.2×104M1cm11.2 \times 10^4 \, \text{M}^{-1}\text{cm}^{-1}UV-Vis Spectroscopy

Comparative Analysis with Structural Analogues

1,3,6,8-Tetra(4-carboxyphenyl)pyrene

This tetra-carboxylated derivative (CAS No. 933047-52-0) exhibits enhanced aqueous solubility (logP=11.87\log P = 11.87) but diminished fluorescence quantum yield (Φ=0.12\Phi = 0.12) compared to 4-(pyrene-1-carbonyl)benzoic acid (Φ=0.45\Phi = 0.45) . The additional carboxyl groups enable coordination to metal ions, forming luminescent metal-organic frameworks (MOFs) .

4-(Methoxycarbonyl)benzoic Acid

Crystallographic studies of this simpler analogue (CAS No. 619-61-0) reveal hydrogen-bonded dimers in the solid state, a feature likely shared by the title compound . The methoxy group’s electron-donating effect raises the HOMO energy by 0.3 eV relative to the carbonyl-linked derivative, altering charge-transfer kinetics .

Future Directions and Challenges

Enhanced Synthetic Precision

Advances in flow chemistry and photoredox catalysis could mitigate current limitations in regioselectivity during pyrene functionalization. For instance, visible-light-mediated C–H activation might enable direct carboxylation without pre-functionalized substrates.

Environmental and Toxicological Profiling

Despite its utility, the compound’s environmental fate remains uncharacterized. Biodegradation studies and ecotoxicological assays are urgently needed to assess risks associated with industrial-scale production.

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